2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
CAS No.:
Cat. No.: VC15814206
Molecular Formula: C16H10BrCl3N4OS
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10BrCl3N4OS |
|---|---|
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | 2-[[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C16H10BrCl3N4OS/c17-9-3-1-2-8(4-9)15-22-16(24-23-15)26-7-13(25)21-14-11(19)5-10(18)6-12(14)20/h1-6H,7H2,(H,21,25)(H,22,23,24) |
| Standard InChI Key | ZMRCHIADZDNZJB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=NC(=NN2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s structure integrates three key moieties:
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1,2,4-Triazole ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 2, and a sulfur atom at position 5.
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3-Bromophenyl group: Attached to the triazole’s position 3, this aryl substituent introduces steric bulk and electronic effects due to bromine’s electronegativity.
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Thioether-acetamide linkage: A sulfur atom bridges the triazole and an acetamide group, which is further substituted with a 2,4,6-trichlorophenyl ring.
The molecular formula is C₁₆H₁₀BrCl₃N₄OS, with a molar mass of 518.59 g/mol. The presence of halogen atoms (Br, Cl) enhances lipophilicity, potentially improving membrane permeability and target binding .
Electronic and Steric Features
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Electron-withdrawing effects: Bromine and chlorine atoms create electron-deficient regions, influencing reactivity and intermolecular interactions.
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Conformational rigidity: The triazole and aromatic rings restrict rotational freedom, favoring planar configurations that may enhance binding to biological targets .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide likely involves multi-step protocols common to triazolethione derivatives :
Step 1: Formation of the 1,2,4-Triazole Core
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Hydrazinolysis: Reacting ethyl 3-bromobenzoate with hydrazine hydrate yields 3-bromophenyl hydrazide.
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Cyclization with CS₂: Treatment with carbon disulfide in basic media generates the triazolethione intermediate via nucleophilic addition-cyclization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Triazole protons: Singlet at δ 8.2–8.5 ppm.
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Aromatic protons: Multiplets between δ 7.2–7.8 ppm (BrC₆H₄, Cl₃C₆H₂).
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Acetamide methyl: Singlet at δ 2.1 ppm.
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¹³C NMR:
Infrared (IR) Spectroscopy
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N-H stretch: 3300–3250 cm⁻¹ (amide).
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C=O stretch: 1650–1680 cm⁻¹.
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C-Br/C-Cl stretches: 550–650 cm⁻¹.
Applications and Future Directions
Drug Development
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Lead Optimization: Structural modifications (e.g., replacing Br with CF₃) could improve pharmacokinetics.
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Targeted Therapies: Functionalization with biotin or PEG groups may enable tumor-specific delivery .
Agricultural Chemistry
Halogenated triazoles are potent fungicides. Field trials of similar compounds reduced Fusarium infestations by 90% at 50 ppm .
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